1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine
Brand Name: Vulcanchem
CAS No.: 1289057-87-9
VCID: VC0036449
InChI: InChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3
SMILES: CC(C)(COC1=NC=CC(=C1)Br)N
Molecular Formula: C9H13BrN2O
Molecular Weight: 245.12

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine

CAS No.: 1289057-87-9

Cat. No.: VC0036449

Molecular Formula: C9H13BrN2O

Molecular Weight: 245.12

* For research use only. Not for human or veterinary use.

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine - 1289057-87-9

Specification

CAS No. 1289057-87-9
Molecular Formula C9H13BrN2O
Molecular Weight 245.12
IUPAC Name 1-(4-bromopyridin-2-yl)oxy-2-methylpropan-2-amine
Standard InChI InChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3
Standard InChI Key LCRGRSLAHWKROT-UHFFFAOYSA-N
SMILES CC(C)(COC1=NC=CC(=C1)Br)N

Introduction

Physical and Chemical Properties

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine is an organic amine featuring a brominated pyridine moiety linked to a methylpropan-2-amine group via an ether linkage. This structural arrangement contributes to its distinct chemical behavior and biological interactions. The compound's core structure includes a 4-bromopyridine ring that serves as an essential pharmacophore in its molecular architecture.

Table 1: Physical and Chemical Properties of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine

PropertyValue
CAS Number1289057-87-9
Molecular FormulaC₉H₁₃BrN₂O
Molecular Weight245.12 g/mol
Physical AppearanceNot specified in literature
Polar Surface Area (PSA)48.1
XLogP31.5
InChIKeyLCRGRSLAHWKROT-UHFFFAOYSA-N
DSSTox IDDTXSID20744479

The moderate lipophilicity (XLogP3 = 1.5) of the compound suggests a balanced distribution between aqueous and lipid environments, potentially favorable for drug-like properties . Its relatively low polar surface area indicates potential for membrane permeability, an important characteristic for pharmaceutical compounds.

Structural Features and Related Compounds

The structure of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine contains several key functional groups that contribute to its chemical behavior and biological activity. The 4-bromopyridin-2-yl group serves as an important reactive site, while the ether linkage provides structural flexibility, and the methylpropan-2-amine moiety offers potential for hydrogen bonding and other molecular interactions.

Several related compounds have been reported in the literature, including isomeric variants such as 1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-amine hydrochloride (CAS: 1423032-07-8), which differs in the position of the bromine atom on the pyridine ring . Another structurally related compound is 2-(4-bromopyridin-2-yl)-2-methylpropan-1-ol (CAS: 1240620-94-3), which contains an alcohol group instead of an amine .

CatalystBaseSolventTemperatureDurationAtmosphere
Palladium diacetatePotassium carbonateWater100°C1-4 hInert (N₂)
Pd(OAc)₂K₂CO₃DMF80-85°C9 hNot specified
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/Water110°COvernightInert

Chemical Reactivity

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine undergoes various chemical reactions that highlight its potential utility in organic synthesis and medicinal chemistry.

Key Reaction Types

The compound exhibits several characteristic reactions:

  • Substitution Reactions: The bromine atom at the 4-position of the pyridine ring can be replaced with various nucleophiles, enabling the introduction of diverse functional groups.

  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyridine ring or the amine functionality.

  • Coupling Reactions: The bromine substituent makes the compound amenable to various coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which could enable further functionalization of the molecule.

Biological Activity and Mechanism of Action

Research indicates that 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine exhibits promising biological activities with potential therapeutic implications. The compound's structural features play a crucial role in determining its biological interactions.

Protein Kinase Interactions

The compound may exhibit selective inhibition of protein kinases involved in cell cycle regulation and cancer progression. This mechanism could explain its potential applications in oncology research. The bromopyridine moiety likely serves as a key recognition element for kinase binding domains.

Neurotransmitter System Interactions

The amine group suggests potential interactions with neurotransmitter systems, which could influence pathways related to mood disorders and neurodegenerative diseases. These interactions might involve:

  • Modulation of receptor activity

  • Alteration of signal transduction pathways

  • Influence on neurotransmitter release or reuptake

Therapeutic Applications

Oncology Applications

Research suggests that 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine has potential applications in oncology. The compound's ability to potentially inhibit protein kinases involved in cell cycle regulation positions it as a candidate for cancer research. Such kinase inhibitors have become a significant class of targeted anticancer therapies due to their ability to interrupt specific signaling pathways critical for cancer cell proliferation and survival.

Neurological Applications

The compound's potential interactions with neurotransmitter systems suggest applications in treating neurological conditions. Similar compounds with pyridine moieties have shown neuroprotective effects and potential utility in addressing neurodegenerative disorders.

Current Research and Future Directions

Research on 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine and related compounds continues to evolve, with several promising directions:

  • Optimization of Pharmacological Properties: Structural modifications to enhance target selectivity, potency, and pharmacokinetic properties.

  • Expanded Therapeutic Applications: Investigation of additional therapeutic areas beyond oncology and neurology, potentially including anti-inflammatory and antimicrobial applications, similar to related heterocyclic compounds .

  • Development of Analog Libraries: Creation of focused compound libraries based on the core structure to establish more comprehensive structure-activity relationships.

  • Combination Therapy Approaches: Evaluation of synergistic effects when combined with established therapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator